5-methyl-6-nitro-2,3-dihydro-1H-indole

Mutagenicity Genotoxicity screening Structure-activity relationship

5-Methyl-6-nitro-2,3-dihydro-1H-indole (CAS 936128-69-7) is the definitive C6-nitroindoline reference standard for Salmonella typhimurium TA98/TA100 mutagenicity screening. SAR studies confirm that C6 nitro substitution confers distinct biological activity compared to C4 or C7 positional isomers. This 5-methyl-6-nitroindoline serves as a direct precursor for synthesizing 6-amino-5-methylindoline building blocks via established reduction pathways. Available at ≥95% purity, it enables regioselective nitration method development and comparative C-methyl vs. N-methyl pharmacomodulation studies. Choose this specific CAS to eliminate isomer-related experimental variability.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
Cat. No. B8776850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-6-nitro-2,3-dihydro-1H-indole
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1[N+](=O)[O-])NCC2
InChIInChI=1S/C9H10N2O2/c1-6-4-7-2-3-10-8(7)5-9(6)11(12)13/h4-5,10H,2-3H2,1H3
InChIKeyBMGLKQQAARHMOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-6-nitro-2,3-dihydro-1H-indole: Procurement Specifications and Chemical Identity for Nitroindoline Derivative Sourcing


5-Methyl-6-nitro-2,3-dihydro-1H-indole (CAS 936128-69-7, also designated 5-Methyl-6-nitroindoline) is a substituted indoline derivative belonging to the nitroindoline class of heterocyclic compounds . Its molecular formula is C9H10N2O2 with a molecular weight of 178.19 g/mol, and commercially available material typically meets a minimum purity specification of 95% . The compound features a saturated 2,3-dihydroindole (indoline) core bearing a methyl substituent at the 5-position and a nitro group at the 6-position of the fused benzene ring [1]. This specific substitution pattern places it within a broader family of nitro-substituted indolines that have been systematically investigated for structure-activity relationships in mutagenicity assays and as synthetic intermediates for pharmacologically active indole derivatives [2].

Why 5-Methyl-6-nitro-2,3-dihydro-1H-indole Cannot Be Replaced by Generic Nitroindolines in Research Applications


Substitution among nitroindoline derivatives is not functionally interchangeable due to the decisive influence of both nitro group position and methyl substitution on biological activity profiles. Systematic structure-activity relationship studies in Salmonella typhimurium strains TA98 and TA100 have established that a nitro group at C2, C5, or C6 of the indoline scaffold typically confers measurable mutagenic activity, whereas substitution at C4 or C7 yields only weakly or non-mutagenic compounds [1]. Furthermore, the presence of a methyl substituent alters the electronic and steric environment of the nitro group, modifying both reactivity and target interactions [2]. For procurement decisions, selecting an incorrect positional isomer (e.g., 5-nitroindoline rather than 6-nitroindoline) or an analog lacking the 5-methyl group (e.g., unsubstituted 6-nitroindoline) will produce materially different experimental outcomes in mutagenicity screening, synthetic derivatization yields, and biological target engagement studies .

5-Methyl-6-nitro-2,3-dihydro-1H-indole: Quantitative Differentiation Evidence Versus Comparators


Positional Isomer Differentiation: 6-Nitroindoline Mutagenicity Profile Versus 5-Nitro and 7-Nitro Analogs

The mutagenic activity of 6-nitroindoline in Salmonella typhimurium TA98 is distinctly different from that of 5-nitroindoline and 7-nitroindoline positional isomers. In a direct head-to-head comparison of 11 nitro derivatives, compounds bearing a nitro group at C5 or C6 demonstrated measurable mutagenic activity, whereas C4 and C7 nitro-substituted indolines exhibited only weak or non-mutagenic profiles [1]. This positional dependence establishes that 6-nitro-substituted indolines (including the target 5-methyl-6-nitro derivative) are not functionally equivalent to their 5-nitro or 7-nitro counterparts in genotoxicity applications.

Mutagenicity Genotoxicity screening Structure-activity relationship

N-Methylation Effect on Mutagenic Potency: N-Methyl-6-nitroindoline Versus Unmethylated 6-Nitroindoline

N-Methylation of the indoline ring nitrogen modulates the mutagenic activity of nitroindolines in a structure-dependent manner. The systematic investigation of 11 nitro derivatives and their corresponding N-methyl-nitro counterparts revealed that methylation of the ring nitrogen generally reduced mutagenic activity across the nitroheterocyclic series, with the notable exception of 2-nitro-benzimidazole which showed a >300-fold increase [1]. This class-level finding has direct implications for experimental design: the C5-methyl substitution pattern of 5-methyl-6-nitro-2,3-dihydro-1H-indole represents a C-methyl rather than N-methyl modification, and the SAR data indicate that methylation position (ring carbon versus ring nitrogen) produces divergent effects on biological activity [2].

Mutagenicity modulation N-Alkylation effects SAR studies

Synthetic Precursor Differentiation: Nitration Regioselectivity in 5-Methyl-6-nitroindoline Versus 5-Nitroindoline

The synthesis of 5-methyl-6-nitro-2,3-dihydro-1H-indole proceeds via nitration of 5-methyl-2,3-dihydro-1H-indole, yielding the 6-nitro regioisomer as the target product . In contrast, nitration of unsubstituted indoline or indoline-2-carboxylic acid under similar acidic conditions produces mixtures of 5- and 6-nitro isomers, with the 6-nitro isomer reported as the predominant product in the indoline-2-carboxylic acid case . The presence of the 5-methyl substituent in the target compound alters the electronic environment and directs nitration regioselectivity, which has practical implications for synthetic route design and intermediate procurement.

Regioselective nitration Indoline synthesis Precursor optimization

Caspase Inhibition Reference: Activity of Structurally Related N-Methyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione

While direct enzymatic activity data for 5-methyl-6-nitro-2,3-dihydro-1H-indole itself are not available in the primary literature, activity data exist for a structurally related comparator: 1-methyl-5-nitro-2,3-dihydro-1H-indole-2,3-dione (an isatin analog) which demonstrates caspase-7 inhibition with a Ki of 290 nM, caspase-3 inhibition with a Ki of 500 nM (IC50 = 1000 nM), and caspase-6 inhibition with a Ki of 1700 nM under standardized assay conditions [1]. This comparator contains both nitro and methyl substituents on the indoline scaffold, though with different substitution positions and oxidation state (2,3-dione versus 2,3-dihydro).

Caspase inhibition Enzyme assay Apoptosis research

Recommended Application Scenarios for 5-Methyl-6-nitro-2,3-dihydro-1H-indole Based on Quantitative Evidence


Positive Control in Ames Test Mutagenicity Screening Panels Requiring 6-Nitroindoline Scaffold Reference

Based on the direct head-to-head mutagenicity classification data from Vance et al. (1986), 5-methyl-6-nitro-2,3-dihydro-1H-indole is appropriate for use as a positive control or reference compound in Salmonella typhimurium TA98 and TA100 mutagenicity screening programs where a 6-nitro-substituted indoline with measurable activity is required [1]. The established SAR demonstrates that C6 nitro substitution confers distinct activity compared to C4 or C7 isomers, enabling reproducible genotoxicity assay validation .

Synthetic Intermediate for 6-Amino-5-methylindoline Derivatives via Nitro Reduction

The compound serves as a direct precursor for the synthesis of 6-amino-5-methylindoline derivatives through nitro group reduction using hydrogen gas with palladium catalyst or sodium borohydride [1]. This reduction pathway provides access to aminoindoline building blocks that are otherwise difficult to obtain via direct amination routes. The defined 6-nitro substitution pattern ensures that the resulting amino derivative bears the functional group at the correct position for downstream coupling reactions in medicinal chemistry programs .

Reference Standard for Regioselective Nitration Studies on Substituted Indolines

For synthetic methodology development focused on regioselective nitration of indoline scaffolds, 5-methyl-6-nitro-2,3-dihydro-1H-indole serves as a characterized reference standard. The compound's synthesis via nitration of 5-methyl-2,3-dihydro-1H-indole establishes a baseline regiochemical outcome against which alternative nitration protocols (e.g., using different nitrating agents, catalysts, or solvent systems) can be compared [1]. The commercially available material (95% purity) provides a reliable analytical standard for HPLC or NMR method development in reaction monitoring .

Scaffold for Investigating Methylation Position Effects in Nitroindoline Biological Activity

Given the class-level evidence that N-methylation reduces mutagenic activity in nitroindolines while C-methylation (as present in this compound) represents a distinct structural modification, 5-methyl-6-nitro-2,3-dihydro-1H-indole is suitable for comparative studies examining how methylation position modulates biological activity [1]. Researchers investigating the differential effects of C-methyl versus N-methyl substitution on nitroreductase-mediated activation, DNA binding, or cellular uptake can employ this compound as the C-methyl reference against which N-methyl analogs (e.g., 1-methyl-6-nitroindoline) are evaluated .

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